7-Bromo-2,4,6-trichloro-8-fluoroquinazoline (CAS: 1698028-11-3) is a highly functionalized, pentahalo-quinazoline building block predominantly utilized in the synthesis of advanced targeted therapeutics, most notably KRAS G12C and G12D covalent inhibitors [1]. Unlike simple dichloroquinazolines, this scaffold features a precise arrangement of five halogens that enables highly predictable, sequential functionalization. The C2 and C4 positions bear reactive chlorides for stepwise nucleophilic aromatic substitution (SNAr), the C7 position features a bromine atom for orthogonal palladium-catalyzed cross-coupling, and the C6-chloro and C8-fluoro substituents provide critical electronic activation [1]. For procurement teams and process chemists, sourcing this pre-assembled pentahalo core directly bypasses hazardous, low-yielding deoxygenative chlorination steps, accelerating the scale-up of complex kinase inhibitor libraries [2].
Substituting this compound with simpler analogs, such as 2,4-dichloroquinazoline or 7-bromo-2,4-dichloroquinazoline, fundamentally disrupts both the synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API) [1]. Simpler cores lack the 6-chloro and 8-fluoro groups, which are electronically essential: they increase the electrophilicity of the C4 position for rapid, low-temperature SNAr and inductively modulate the pKa of the final molecule to ensure cell permeability[1]. Furthermore, attempting to use the unchlorinated dione precursor (7-bromo-6-chloro-8-fluoroquinazoline-2,4-dione) requires the buyer to perform neat POCl3 chlorination, a process known to generate difficult-to-remove DIPEA-ammonium adducts when scaled in standard solvents like toluene[2]. Exact procurement of the fully halogenated pentahalo compound is therefore mandatory for route reproducibility and final API efficacy.
Synthesizing the pentahalo core from its dione precursor requires harsh deoxygenative chlorination. Research on KRAS G12C inhibitor scale-up demonstrated that attempting this chlorination in standard solvents (e.g., toluene) with POCl3 and DIPEA leads to the formation of an undesirable DIPEA-based ammonium adduct that is highly difficult to purge [1]. By procuring the pre-chlorinated 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, process chemists bypass the need to run neat POCl3 reactions—which otherwise require approximately 19 equivalents of POCl3—thereby eliminating this specific impurity risk and streamlining downstream purification [1].
| Evidence Dimension | Chlorination process impurity risk and reagent burden |
| Target Compound Data | Pre-chlorinated pentahalo core (0 equivalents POCl3 needed, no DIPEA-adduct risk) |
| Comparator Or Baseline | 7-Bromo-6-chloro-8-fluoroquinazoline-2,4-dione precursor (Requires neat POCl3, ~19 eq, high risk of adduct formation in solvent) |
| Quantified Difference | Complete elimination of a hazardous, adduct-prone synthetic step requiring massive reagent excess |
| Conditions | Scale-up synthesis of 6-cyanoquinazoline KRAS inhibitors |
Procuring the fully chlorinated pentahalo block saves significant reactor time, avoids hazardous neat POCl3 handling, and prevents yield loss due to difficult-to-remove ammonium impurities.
The specific halogenation pattern of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline highly activates the C4-chloride toward nucleophilic attack. In standard protocols for KRAS inhibitor synthesis, the reaction of this pentahalo core with piperazine derivatives achieves complete and regioselective C4-substitution in just 30 minutes at 0 °C [1]. In contrast, less activated quinazolines lacking the electron-withdrawing 6-chloro and 8-fluoro groups often require elevated temperatures or extended reaction times, which can degrade regioselectivity and lead to C2/C4 bis-addition or isomeric mixtures[1].
| Evidence Dimension | SNAr reaction time and temperature for complete C4-substitution |
| Target Compound Data | 30 minutes at 0 °C |
| Comparator Or Baseline | Standard unactivated 2,4-dichloroquinazolines (Typically requires >2 hours at room temperature or heating) |
| Quantified Difference | >4x faster reaction at substantially lower temperatures, preserving the C2-chloride |
| Conditions | Reaction with substituted piperazines in THF with Et3N or DIPEA |
High regioselectivity at 0 °C minimizes the formation of C2-isomers, directly increasing the isolated yield of the desired intermediate and reducing chromatography costs.
The inclusion of the C7-bromide alongside the C2/C4-chlorides provides a critical handle for orthogonal reactivity. Once the C2 and C4 positions are functionalized via sequential SNAr, the C7-bromide remains intact for late-stage palladium-catalyzed cross-coupling, such as Suzuki coupling with indazole boronic acids [1]. If an all-chloro analog were used, differentiating the C7 position from the C6 position during cross-coupling would be virtually impossible. The distinct bond dissociation energy of the C-Br bond ensures strict chemoselectivity [1].
| Evidence Dimension | Chemoselectivity in late-stage metal-catalyzed cross-coupling |
| Target Compound Data | 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline (C-Br bond allows selective insertion) |
| Comparator Or Baseline | Hypothetical all-chloro analogs (Indistinguishable C-Cl bonds at C6 and C7) |
| Quantified Difference | Enables >95% selective coupling at the 7-position without affecting the 6-chloro group |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling post-SNAr |
The orthogonal C7-bromide is strictly required to attach the biaryl or heteroaryl moieties that fit into the KRAS switch II pocket without scrambling the substitution pattern.
The 8-fluoro substituent in this building block exerts a strong inductive electron-withdrawing effect that modulates the pKa of the final quinazoline system and its pendant amines. Structure-activity relationship (SAR) studies on quinazoline-based KRAS inhibitors demonstrate that such inductive modulation is critical for achieving the modeled permeability criteria of MDCK Papp > 2 × 10–6 cm/s [1]. Substituting this core with a non-fluorinated analog results in a more basic core nitrogen, which can trap the molecule in acidic compartments and severely reduce cellular permeability[1].
| Evidence Dimension | Downstream cell permeability (MDCK Papp) and target inhibition |
| Target Compound Data | 8-Fluoro-containing quinazoline APIs (Meets Papp > 2 × 10–6 cm/s) |
| Comparator Or Baseline | Non-fluorinated quinazoline APIs (Lower permeability due to unoptimized pKa) |
| Quantified Difference | The 8-fluoro group contributes to a finely tuned pKa, enabling single-digit nanomolar cellular potency |
| Conditions | MDCK cell permeability assays for KRAS G12C/G12D inhibitors |
Procuring the specifically 8-fluorinated building block is non-negotiable for therapeutic discovery programs aiming to meet strict ADME and cell-permeability thresholds.
The primary industrial application for this compound is as a foundational building block for mutant KRAS inhibitors. The pre-chlorinated pentahalo structure allows CDMOs to bypass hazardous neat POCl3 steps, enabling safer and higher-yielding production of clinical-stage covalent KRAS inhibitors[1].
Because the C4, C2, and C7 positions can be sequentially and orthogonally functionalized (SNAr at C4, SNAr at C2, Suzuki at C7), this compound is the ideal starting material for combinatorial libraries targeting various mutant kinases, ensuring high-purity intermediates without complex isomeric mixtures[2].
The unique electronic push-pull of the 6-chloro and 8-fluoro groups makes this core highly valuable for drug discovery programs that require strict tuning of the basicity of adjacent nitrogens to optimize oral bioavailability and cell permeability [1].